2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization to form the indene ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted indene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
- Chlorine Substitution : The presence of chlorine atoms imparts unique chemical properties.
- Reactivity : Different reactivity patterns compared to bromine or fluorine-substituted analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2/c23-16-9-5-14(6-10-16)13-22(15-7-11-17(24)12-8-15)20(25)18-3-1-2-4-19(18)21(22)26/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGICIXIFXGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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